molecular formula C17H18N4O2 B2555915 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1235615-52-7

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2555915
CAS RN: 1235615-52-7
M. Wt: 310.357
InChI Key: VRZMMWPYTBXNGI-UHFFFAOYSA-N
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Description

The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring (a five-membered ring with two nitrogen atoms), an isoxazole ring (a five-membered ring with one oxygen atom and one nitrogen atom), and a phenyl group (a six-membered carbon ring). The exact properties of this compound would depend on the specific arrangement and connectivity of these groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and isoxazole rings, along with the phenyl group. The exact three-dimensional structure would depend on the specific arrangement of these groups and the presence of any stereochemistry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and isoxazole rings, as well as the amide group. These groups can participate in a variety of chemical reactions. For example, pyrazoles can undergo reactions at the nitrogen atoms or at the carbon adjacent to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

  • Chemical Synthesis and Reaction Mechanisms :

    • Ledenyova et al. (2018) explored the reaction mechanism of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving an ANRORC rearrangement. This study contributes to understanding complex chemical reactions involving similar compounds (Ledenyova et al., 2018).
  • Biological Evaluation for Medicinal Applications :

    • Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, highlighting the potential of these compounds in medicinal chemistry (Rahmouni et al., 2016).
    • Abdel‐Aziz et al. (2009) examined substituted pyrazole derivatives for their antidepressant and anticonvulsant activities, demonstrating the potential use of similar compounds in treating neurological disorders (Abdel‐Aziz et al., 2009).
  • Cytotoxic Activity and Cancer Research :

    • Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines, related to the compound , for their cytotoxic activity against various cancer cell lines, contributing to cancer research (Deady et al., 2003).
  • Antimicrobial Applications :

    • Biradar et al. (2009) focused on the synthesis of novel pyrazoles and isoxazoles, examining their antimicrobial activity, which is relevant for developing new antimicrobial agents (Biradar et al., 2009).
  • Catalysis and Organic Synthesis :

    • Bumagin et al. (2019) used a compound similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide as a ligand in bimetallic catalysts for the Suzuki reaction, important in organic synthesis (Bumagin et al., 2019).
  • Agricultural Chemicals and Pesticides :

    • Zhao et al. (2017) explored the synthesis of pyrazole carboxamide derivatives for their nematocidal activity, highlighting the application of similar compounds in agriculture (Zhao et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many pyrazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicinal chemistry, based on its structural features .

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-12-10-13(2)21(19-12)9-8-18-17(22)15-11-16(23-20-15)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZMMWPYTBXNGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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